molecular formula C36H34Cl2N12O2S2 B569062 Dasatinib Dimeric Impurity CAS No. 910297-61-9

Dasatinib Dimeric Impurity

カタログ番号: B569062
CAS番号: 910297-61-9
分子量: 801.77
InChIキー: QBKZXQDFDIASAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dasatinib Dimeric Impurity is a compound related to Dasatinib, a tyrosine kinase inhibitor used for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia . The molecular formula of this compound is C36H34Cl2N12O2S2 and its molecular weight is 801.77 .


Chemical Reactions Analysis

Dasatinib and its impurities undergo various chemical reactions. An analysis of HPLC-UV detector method for the quantification of Dasatinib and its related impurities was proposed . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .

科学的研究の応用

  • Solubility and Stability Analysis :

    • Investigational Study of Dasatinib N-Oxide Impurity in Different Diluents (2022) by Ketha & Kolli focuses on the solubility of Dasatinib in different solutions. The study reveals the formation of an N-oxide impurity due to the micro oxidic properties of the solvent used, highlighting the importance of solvent choice in maintaining the stability and purity of Dasatinib in pharmaceutical formulations (Ketha & Kolli, 2022).
  • Bioanalytical Methods for Detection :

    • Gold Nanoparticles and Reduced Graphene Oxide-Amplified Label-Free DNA Biosensor for Dasatinib Detection (2018) by Tahernejad-Javazmi, Shabani‐Nooshabadi, & Karimi-Maleh developed a novel biosensor for the detection of Dasatinib. The study showcases the potential of nanotechnology in enhancing the sensitivity and specificity of bioanalytical methods for drug detection (Tahernejad-Javazmi et al., 2018).
  • Identification of Impurities :

    • Impurities in Raw Material of Dasatinib (2013) by Xiao-don focuses on establishing methods to determine impurities in Dasatinib raw material, providing evidence for evaluation of its quality. This is crucial for ensuring the safety and efficacy of the drug in medical applications (Xiao-don, 2013).
  • Degradation Product Analysis :

    • Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods (2020) by Lakka, Kuppan, Srinivas, & Yarra examined the chemical structure of new degradation products of Dasatinib, contributing to understanding its stability under various conditions (Lakka et al., 2020).
  • Analysis of Genotoxic Impurities :

    • Trace Level Determination and Quantification of Potential Genotoxic Impurities in Dasatinib Drug Substance by UHPLC/INFINITY LC (2016) by Balaji & Sultana discusses a method for determining genotoxic impurities in Dasatinib, which is essential for assessing the potential risks associated with its use (Balaji & Sultana, 2016).
  • Molecular Marker Identification for Sensitivity Prediction :

    • Identification of Candidate Molecular Markers Predicting Sensitivity in Solid Tumors to Dasatinib (2007) by Huang et al. identified genomic signatures correlated with in vitro sensitivity to Dasatinib, providing insights into patient selection for treatment (Huang et al., 2007).
  • Brain Distribution and Influence on Transport Proteins :

    • P-glycoprotein and Breast Cancer Resistance Protein Influence Brain Distribution of Dasatinib (2009) by Chen et al. explored how dasatinib is influenced by transport proteins, affecting its distribution in the brain, relevant for treating brain tumors (Chen et al., 2009).
  • Therapeutic Potential and Efficacy in Cancer Treatment :

    • Dasatinib in Imatinib-Resistant Philadelphia Chromosome-Positive Leukemias (2006) by Talpaz et al. discusses dasatinib's efficacy in patients with chronic myelogenous leukemia or Ph-positive acute lymphoblastic leukemia who are resistant to imatinib, another cancer treatment drug (Talpaz et al., 2006).
  • Drug Metabolism and Disposition Analysis :

    • Metabolism and Disposition of Dasatinib after Oral Administration to Humans (2008) by Christopher et al. provides an in-depth analysis of dasatinib's metabolism and disposition in the human body, critical for understanding its pharmacokinetics (Christopher et al., 2008).
  • Exploring Combination Therapies in Solid Tumors :

    • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors (2011) by Montero et al. explores dasatinib's potential in combination therapies for solid tumors, which could lead to more effective cancer treatments (Montero et al., 2011).

作用機序

Target of Action

Dasatinib is a protein kinase inhibitor primarily used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . The primary targets of Dasatinib are the BCR-ABL tyrosine kinase and the breakpoint cluster region (BCR) gene, which transcribe the chimeric protein BCR-ABL . This protein is associated with the uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of CML and 15-30% of ALL cases . Dasatinib also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .

Mode of Action

Dasatinib binds to both the active and inactive conformations of the ABL kinase domain with a higher affinity than imatinib . In CML and ALL cell lines overexpressing BCR-ABL, dasatinib inhibits cell growth . Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, dasatinib inhibits the active and inactive conformations of the ABL kinase domain . Also, mutations in the kinase domain of BCR-ABL may lead to relapse during imatinib treatment.

Biochemical Pathways

Dasatinib can inhibit STAT5 signaling, which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 . This is likely to be the consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as of direct inhibition of BCR/ABL in a fashion similar to imatinib .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The absolute bioavailability of dasatinib in humans is unknown due to the lack of an intravenous formulation . Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .

Result of Action

The molecular and cellular effects of Dasatinib’s action include the inhibition of cell growth in CML and ALL cell lines overexpressing BCR-ABL . It also downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .

Action Environment

Dasatinib’s absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and dasatinib is also subject to drug interactions with CYP3A4 inducers or inhibitors . At a pH greater than 4, dasatinib’s solubility declines . Additionally, food, in principle, can affect dasatinib’s solubility by altering the gastric pH, so patients who take dasatinib with meals (high fat content) showed a clinically insignificant increase in the area under the curve (AUC) .

生化学分析

Biochemical Properties

Dasatinib Dimeric Impurity, like its parent compound Dasatinib, is likely to interact with multiple kinases, including c-KIT, PDGFR, and ephrin receptor kinases . These interactions play a crucial role in biochemical reactions, particularly in signal transduction pathways involved in cell growth and proliferation .

Cellular Effects

Given its structural similarity to Dasatinib, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study has shown that the Piperazine ring present in Dasatinib is susceptible to oxidation, forming an N-oxide impurity . This suggests that this compound might also undergo similar transformations over time.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Dasatinib have shown that its pharmacokinetic exposure varies highly among patients, suggesting that the effects of this compound might also vary with dosage .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Dasatinib, which is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism .

Transport and Distribution

Dasatinib is known to be rapidly absorbed with a terminal half-life of 3–4 hours , suggesting that this compound might have similar properties.

特性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-39-35(53-25)45-27-15-29(43-21(3)41-27)49-11-13-50(14-12-49)30-16-28(42-22(4)44-30)46-36-40-18-26(54-36)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,39,41,43,45)(H,40,42,44,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKZXQDFDIASAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=NC=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34Cl2N12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601105409
Record name 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-61-9
Record name 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910297-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-[1,4-Piperazinediylbis[(2-Methyl-6,4-Pyrimidinediyl)Imino)]bis[N-(2-Chloro-6-Methylphenyl)-5-Thiazolecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。